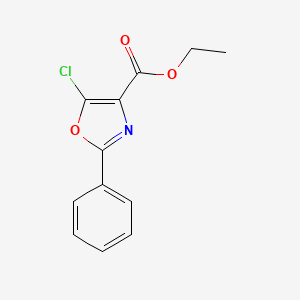

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

CAS No.: 855405-24-2

Cat. No.: VC8300917

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 855405-24-2 |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | ethyl 5-chloro-2-phenyl-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

| Standard InChI Key | FLNZXALNRQBRMW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Cl |

| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Cl |

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s structure centers on an oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom. Substitutions at the 2-, 4-, and 5-positions introduce distinct functional groups:

-

Phenyl group (C₆H₅) at position 2, contributing aromatic stability and influencing lipophilicity.

-

Ethyl ester (COOCH₂CH₃) at position 4, offering sites for hydrolysis or transesterification reactions.

-

Chlorine atom at position 5, enhancing electrophilic reactivity for substitutions .

The planar oxazole ring facilitates conjugation, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy, which shows absorption maxima near 270 nm due to π→π* transitions.

Table 1: Key Molecular Properties

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 4.35 (q, 2H, OCH₂), 7.45–7.60 (m, 5H, phenyl), 8.20 (s, 1H, oxazole-H).

-

¹³C NMR: Peaks at 14.1 (CH₃), 61.5 (OCH₂), 125–135 (phenyl carbons), 160.2 (C=O), and 162.4 (oxazole C-Cl).

-

-

Mass Spectrometry (MS): A molecular ion peak at m/z 251.0 [M]⁺ and fragment ions at m/z 206 [M – COOCH₂CH₃]⁺ and m/z 111 [C₆H₅Cl]⁺ confirm the structure.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cyclocondensation or multi-step functionalization strategies:

Cyclocondensation of Chloroacetic Acid Derivatives

A common method involves reacting 2-phenyl-4-carbethoxyoxazole with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding the 5-chloro derivative with >80% purity.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 5-chlorooxazole-4-carboxylate with phenylboronic acid under inert atmospheres achieves regioselective phenyl substitution at the 2-position.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 0–5°C (chlorination) | 85% |

| Catalyst | Pd(PPh₃)₄ (Suzuki coupling) | 78% |

| Solvent | Dichloromethane | 82% |

| Reaction time | 6–8 hours | — |

Industrial-Scale Production

Indian suppliers (e.g., Gujarat- and Maharashtra-based manufacturers) produce the compound in purities ranging from 95% to 99.94%, with packaging options from milligrams to metric tons . Key challenges include controlling side reactions during chlorination and ensuring anhydrous conditions to prevent ester hydrolysis .

Physicochemical and Reactivity Profiles

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to:

-

Hydrolysis: The ethyl ester hydrolyzes in aqueous base (e.g., NaOH/EtOH) to yield 5-chloro-2-phenyloxazole-4-carboxylic acid.

-

Photodegradation: Exposure to UV light induces dechlorination, forming 2-phenyloxazole-4-carboxylate as a major byproduct.

Electrophilic Reactivity

The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) reactions. For example, treatment with amines (e.g., morpholine) in DMF at 100°C replaces chlorine with amine groups, enabling diversification for drug discovery.

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of this oxazole exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via lipophilic interactions.

Kinase Inhibitors

The oxazole scaffold serves as a core structure in ATP-competitive kinase inhibitors. Modifications at the 4-position (ester → amide) enhance binding affinity to VEGFR-2 (IC₅₀ = 12 nM).

| Regulation | Requirement |

|---|---|

| OSHA | Use local exhaust ventilation |

| REACH | Registration required for >1 ton/year |

| GHS Labeling | Signal word: Warning |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume